N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Beschreibung
BenchChem offers high-quality N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-10-12-28(13-11-16)33(30,31)21-8-6-19(7-9-21)23(29)25-24-27-26-22(32-24)15-20-5-4-17(2)14-18(20)3/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOLVUPHRCCMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 372.48 g/mol
- CAS Number : Not specifically provided in the search results but can be identified based on the structure.
Structural Features
The compound features an oxadiazole ring linked to a sulfonamide moiety and a benzamide structure. This unique arrangement is believed to contribute to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For example, derivatives of oxadiazoles have shown effectiveness against resistant bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for some derivatives can be as low as 0.016 μg/mL, indicating strong potential as antimycobacterial agents.
Cytotoxicity and Antioxidant Activity
Studies have demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from marine sources have shown cytotoxicity with IC50 values ranging from 2.8 μg/mL to 8.3 μg/mL against Hep G2 and HEP 2 cell lines, respectively . Additionally, antioxidant properties have been noted, with significant radical scavenging activities reported in similar chemical classes.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures can inhibit enzymes critical for microbial survival.
- Reactive Intermediate Formation : The nitrofuran component undergoes biotransformation leading to reactive intermediates that exert antimicrobial effects.
Study 1: Antimicrobial Efficacy
A study focusing on oxadiazole derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, revealing promising results for further development .
Study 2: Anticancer Potential
In another investigation, a library of compounds including those with oxadiazole moieties was screened against multicellular spheroids representing tumor microenvironments. The study identified several candidates with significant anticancer activity, highlighting the potential of these compounds in cancer therapy .
Study 3: Antioxidant Properties
Research on related compounds has shown that they possess notable antioxidant capabilities. For example, a derivative demonstrated DPPH radical scavenging activity exceeding 44% at concentrations as low as 5 μg/mL . This suggests potential applications in oxidative stress-related conditions.
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Properties
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has been evaluated for its anticancer potential. The oxadiazole ring is known to interact with various cellular targets involved in cancer progression. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Enzyme Inhibition
The compound's sulfonamide group may also confer enzyme inhibition properties. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis . This suggests potential applications in developing new antibacterial agents.
Case Studies and Research Findings
Several studies have documented the efficacy of oxadiazole derivatives similar to N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide:
- Antibacterial Studies : A series of substituted oxadiazoles were synthesized and tested against various bacterial strains. Results indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .
- Antitumor Activity : Research highlighted the anticancer effects of oxadiazole derivatives on breast and colon cancer cell lines. The studies demonstrated dose-dependent cytotoxicity and potential mechanisms involving apoptosis induction .
- Enzyme Interaction Studies : Investigations into the binding affinity of oxadiazole compounds with target enzymes revealed promising results for drug design aimed at inhibiting specific metabolic pathways in pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
